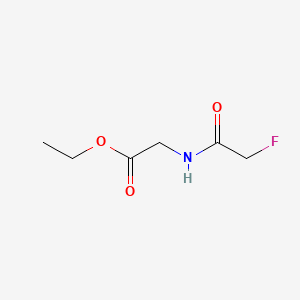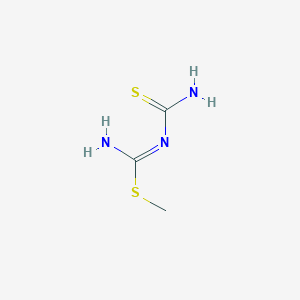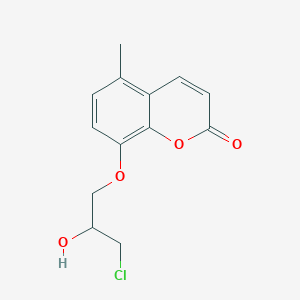![molecular formula C25H30N4O2 B13419012 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide is a novel diphenylpyrazine derivative. This compound is known for its role as a prostacyclin receptor agonist, which makes it a promising candidate for treating various vascular diseases, especially pulmonary arterial hypertension and arteriosclerosis obliterans .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazine ring.
Reduction: This reaction can reduce the nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
科学的研究の応用
2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of diphenylpyrazine derivatives.
Biology: It serves as a tool to investigate the role of prostacyclin receptors in cellular signaling pathways.
Medicine: It is being explored as a potential therapeutic agent for treating pulmonary arterial hypertension and other vascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide involves its role as a prostacyclin receptor agonist. It binds to the prostacyclin receptor (IP receptor) with high selectivity, leading to vasodilation and inhibition of platelet aggregation. This action helps to alleviate symptoms of vascular diseases by improving blood flow and reducing vascular resistance .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Beraprost: Another prostacyclin analog used for treating pulmonary arterial hypertension.
Iloprost: A synthetic analog of prostacyclin with similar therapeutic applications.
Treprostinil: A prostacyclin analog used for the treatment of pulmonary arterial hypertension
Uniqueness
What sets 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide apart is its high selectivity for the IP receptor and its long-acting nature. Unlike other prostacyclin analogs, it does not cause severe desensitization of the IP receptor, making it a more effective and sustainable therapeutic option .
特性
分子式 |
C25H30N4O2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetamide |
InChI |
InChI=1S/C25H30N4O2/c1-19(2)29(15-9-10-16-31-18-22(26)30)23-17-27-24(20-11-5-3-6-12-20)25(28-23)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H2,26,30) |
InChIキー |
LMFFHJRXWFWVSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCCCOCC(=O)N)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


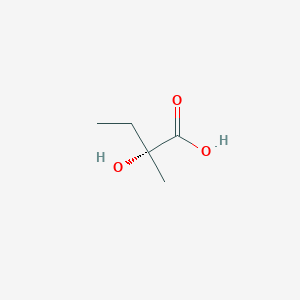

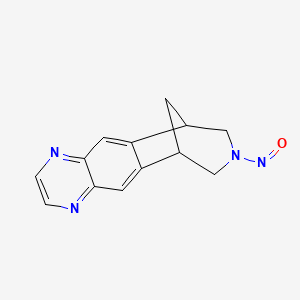
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)


![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)

